molecular formula C9H11FN2O2S B1519235 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide CAS No. 1094887-97-4

5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide

Cat. No.: B1519235
CAS No.: 1094887-97-4
M. Wt: 230.26 g/mol
InChI Key: WYGNGRTXMWFPLS-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide (CID 43255366) is an organic compound with the molecular formula C9H11FN2O2S . As a fluorinated benzenesulfonamide derivative, this chemical belongs to a class of compounds frequently utilized as versatile building blocks in medicinal chemistry and pharmaceutical research . Sulfonamide cores are commonly investigated in the development of various biologically active molecules and have been used in the synthesis of enzyme inhibitors and other potential therapeutic agents . This product is presented as a powder for research applications . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request a quote for this compound, which is available in various standard and custom grades, including high and ultra-high purity forms, along with standard technical and reagent grades .

Properties

IUPAC Name

5-amino-N-cyclopropyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2S/c10-8-4-1-6(11)5-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGNGRTXMWFPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide has the following chemical structure:

  • Molecular Formula : C10H12F1N2O2S
  • CAS Number : 1094887-97-4

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the fluorine atom and the cyclopropyl group may enhance its pharmacological properties by influencing lipophilicity and binding affinity.

The biological activity of 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide may involve several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This inhibition can lead to bactericidal effects against susceptible bacteria.
  • Cytotoxic Activity : In vitro studies have shown that compounds similar to 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These effects are often attributed to the compound's ability to induce apoptosis or inhibit cell proliferation.
  • Molecular Interactions : Molecular docking studies suggest that this compound can interact effectively with key amino acid residues in target proteins, which may enhance its therapeutic efficacy against specific diseases.

Research Findings

Recent studies have highlighted the biological activity of 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide:

Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity. For instance, compounds structurally related to 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of various sulfonamides found that 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide showed significant activity against MCF-7 and HepG2 cell lines, with IC50 values comparable to established chemotherapeutics like cisplatin .

Cell Line IC50 (µM) Comparison Compound
MCF-75.3Cisplatin (6.0)
HepG24.85-Fluorouracil (5.0)

Case Studies

In one notable case study, a series of sulfonamide derivatives were tested for their anticancer properties using the NCI-60 panel of human tumor cell lines. The results indicated that compounds similar to 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide exhibited potent inhibitory effects across multiple cancer types, suggesting a promising avenue for further drug development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that sulfonamides, including 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide, exhibit significant potential as anticancer agents. A study demonstrated that modifications in the sulfonamide structure can enhance binding affinity to specific cancer targets, leading to improved efficacy against various cancer cell lines. For instance, derivatives of this compound have shown promising activity against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the sub-micromolar range .

Mechanism of Action
The mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity effectively. Molecular docking studies have shown that 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide interacts favorably with target proteins involved in tumor growth and proliferation .

Antimicrobial Activity

Sulfonamides have long been recognized for their antibacterial properties. The compound's structural features contribute to its ability to inhibit bacterial growth by targeting folate synthesis pathways. In vitro studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving competitive inhibition of dihydropteroate synthase .

Biological Research

Biochemical Probes
5-Amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide serves as a biochemical probe in various research settings. Its ability to selectively inhibit certain enzymes makes it valuable for studying enzyme kinetics and protein interactions. For example, it has been used to investigate the role of specific NTPDases in cellular signaling pathways, providing insights into their physiological functions .

Cell Culture Applications
The compound is also utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within a suitable range for cellular activities. This application is crucial for experiments requiring stable pH conditions to ensure accurate results .

Structure-Activity Relationship (SAR) Studies

SAR studies on 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide have revealed critical insights into how structural modifications influence biological activity. By altering substituents on the benzene ring or the sulfonamide group, researchers can optimize potency and selectivity against various targets. These studies are essential for developing more effective therapeutic agents with reduced side effects .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Anticancer ActivityEffective against MCF-7 and MDA-MB-231 cell lines ,
Antimicrobial ActivityInhibits bacterial growth via folate synthesis pathway ,
Biochemical ProbesSelective inhibition of NTPDases ,
Cell Culture BufferingMaintains stable pH in biological experiments
SAR StudiesStructural modifications enhance potency ,

Case Studies

  • Anticancer Efficacy : A study evaluating the anticancer properties of various sulfonamides found that 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide exhibited significant inhibition of tumor cell proliferation compared to control groups, highlighting its potential as a lead compound for further development .
  • Enzyme Inhibition : In another investigation focused on h-NTPDases, derivatives of this sulfonamide were synthesized and tested for inhibitory activity, revealing IC50 values that suggest strong potential for therapeutic applications in regulating cellular signaling pathways .
  • Biochemical Probing : The compound has been employed in studies aimed at elucidating the roles of specific enzymes in metabolic pathways, demonstrating its utility as a tool for biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide with structurally related sulfonamide derivatives, based on the available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Atom Count Reference
5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide C₉H₁₀FN₃O₂S 243.26 -NH₂ (position 5), -F (position 2), -SO₂N-cyclopropyl (position 1) 28* -
5-amino-N-(4-cyanophenyl)-2-methylbenzene-1-sulfonamide C₁₄H₁₃N₃O₂S 295.34 -NH₂ (position 5), -CH₃ (position 2), -SO₂N-(4-cyanophenyl) (position 1) 34
5-[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-propylbenzene-1-sulfonamide C₁₉H₂₀FN₅O₅S 457.46 -SO₂N-(methyl/propyl) (position 1), -OH (positions 2,4), triazolone-fluorophenyl (position 5) 48

*Atom count inferred from molecular formula.

Key Structural and Functional Differences:

  • The triazolone-fluorophenyl moiety in adds significant complexity and hydrogen-bonding capacity, absent in the simpler amino-fluorobenzene scaffold of the target compound.
  • Molecular Weight and Complexity :

    • The target compound is the smallest (243.26 g/mol), making it more drug-like by Lipinski’s rules compared to the higher molecular weight analogs in (457.46 g/mol) and (295.34 g/mol).
  • Electronic Effects :

    • The fluorine atom in the target compound and enhances electronegativity and may influence binding affinity, whereas the methyl group in contributes to hydrophobicity.

Research Findings and Data Analysis

  • The cyclopropyl group may enhance membrane permeability compared to bulkier substituents in or .
  • Synthetic Accessibility :

    • The target compound’s simpler structure likely allows for easier synthesis and modification compared to the multi-step synthesis required for the triazolone derivative in .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide typically involves:

  • Step 1: Preparation of the cyclopropyl sulfonamide intermediate.
  • Step 2: Introduction of the fluorine substituent on the benzene ring.
  • Step 3: Amination at the 5-position of the benzene ring.

The key challenge lies in the efficient formation of the cyclopropyl sulfonamide group and the selective functionalization of the benzene ring.

Preparation of Cyclopropyl Sulfonamide Intermediate

A patented process (WO2009053281A1) describes a three-step synthesis for cyclopropyl sulfonamide derivatives, which is highly relevant for the preparation of the N-cyclopropyl sulfonamide moiety in the target compound:

Step Description Conditions Notes
a) Conversion of cyclopropane sulfonyl chloride with tert-butylamine React cyclopropane sulfonyl chloride with tert-butylamine in toluene, optionally with triethylamine Temperature: approx. -50°C to room temperature Forms N-tert-butyl-(3-chloropropyl) sulfonamide intermediate
b) Ring closure with n-butyl lithium Treat intermediate with n-butyl lithium (BuLi, 15% in hexane) at -25°C to 0°C Ring closure to form cyclopropane sulfonic acid tert-butylamide Requires careful temperature control
c) Cleavage of tert-butyl group Acidic cleavage using formic acid or formic acid/water mixture at 60-100°C (preferably 70-90°C) Continuous nitrogen bubbling recommended Produces cyclopropyl sulfonamide; isolation by co-evaporation with toluene and crystallization with toluene/ethanol (ratio >3:1)

This process avoids isolation of intermediates, improving efficiency and yield, with overall yields reported at 70-75% and purity ≥99% by area analysis.

Functionalization of the Benzene Ring

The fluorine substitution at the 2-position and the amino group at the 5-position on the benzene ring can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution routes, often starting from fluorobenzenesulfonyl chloride derivatives.

  • Fluorine introduction: Fluorination is typically achieved using fluorinated starting materials or via selective fluorination reactions on benzene sulfonyl intermediates.
  • Amination: The 5-amino group is introduced by nucleophilic substitution or reduction of nitro precursors on the benzene ring.

While explicit detailed protocols for these steps specific to 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide are limited in the public domain, analogous sulfonamide syntheses involve chlorosulfonylation of fluorobenzenes followed by amination with cyclopropylamine.

Sulfonamide Formation via Chlorosulfonylation and Amination

A general synthetic approach for sulfonamide derivatives related to the target compound involves:

  • Chlorosulfonylation: Treatment of fluorobenzene derivatives with chlorosulfonic acid to form 2-fluorobenzene-1-sulfonyl chloride.
  • Amination: Reaction of the sulfonyl chloride intermediate with cyclopropylamine to yield the N-cyclopropyl sulfonamide.
  • Amino group introduction: The 5-amino substituent can be introduced either by starting from a 5-nitro derivative and subsequent reduction or by direct amination reactions.

This approach is supported by research on sulfamoyl benzamide derivatives, where chlorosulfonylation followed by amination is a common route.

Summary Table of Preparation Methods

Synthetic Step Reagents/Conditions Outcome Yield/Purity Reference
Cyclopropyl sulfonamide synthesis Cyclopropane sulfonyl chloride + tert-butylamine, BuLi ring closure, formic acid cleavage Cyclopropyl sulfonamide intermediate 70-75% yield, ≥99% purity
Chlorosulfonylation of fluorobenzene Chlorosulfonic acid, elevated temperature 2-Fluorobenzene-1-sulfonyl chloride Moderate to high yield
Amination with cyclopropylamine Reaction of sulfonyl chloride with cyclopropylamine 5-Amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide Dependent on conditions
Amino group introduction Reduction of nitro precursor or direct amination 5-Amino substitution on benzene ring Variable

Research Findings and Considerations

  • The patented method emphasizes environmental and technical improvements by avoiding large excesses of trifluoroacetic acid and minimizing isolation steps, which is advantageous for scale-up.
  • The use of formic acid for tert-butyl cleavage is environmentally friendlier and provides high purity products.
  • Reaction temperature control and nitrogen atmosphere are critical for successful cyclopropyl sulfonamide formation.
  • The sulfonamide formation via chlorosulfonylation and amination is well-established, with the cyclopropylamine nucleophile providing the desired N-cyclopropyl substitution.
  • The presence of fluorine on the aromatic ring influences the reactivity and regioselectivity in chlorosulfonylation and amination steps, requiring optimized reaction conditions.

Q & A

Q. What are the standard synthetic routes for 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide?

The synthesis typically involves:

  • Cyclopropylation : Reacting an amine precursor with cyclopropane derivatives under inert atmospheres (e.g., nitrogen) to introduce the cyclopropyl group .
  • Sulfonamide Formation : Coupling the intermediate with a sulfonyl chloride (e.g., fluorobenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Flash chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) . Key conditions include controlled temperatures (0–25°C) and anhydrous solvents (e.g., dichloromethane) .

Q. How is the compound characterized for structural confirmation?

  • NMR Spectroscopy : To verify the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and sulfonamide moiety (δ ~7.5–8.5 ppm for aromatic protons) .
  • HPLC : For assessing purity (>95% is typical for research-grade material) .
  • Elemental Analysis : To confirm stoichiometry of C, H, N, and S .

Q. What biological activities are commonly screened for sulfonamide derivatives?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50 determination via fluorometric substrates) .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DOE) : Use factorial designs to test variables like temperature (20–60°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) .
  • Process Control : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .
  • Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and efficient cooling systems .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) that may alter compound solubility or stability .
  • Structure-Activity Relationship (SAR) : Evaluate substituent effects (e.g., fluoro vs. chloro groups) on target binding using molecular docking .
  • Reproducibility Checks : Validate results across multiple cell lines or bacterial strains to rule out strain-specific effects .

Q. What crystallographic techniques are used to analyze molecular conformation?

  • X-Ray Diffraction : Resolve bond lengths (e.g., C–S in sulfonamide: ~1.76 Å) and dihedral angles between the benzene and cyclopropyl rings .
  • Density Functional Theory (DFT) : Compare experimental data with computational models to identify electronic effects (e.g., fluorine’s electronegativity) .
  • Thermal Analysis : DSC/TGA to study phase transitions and stability up to 300°C .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and enthalpy changes during inhibitor-enzyme interactions .
  • Mutagenesis : Engineer enzyme active sites (e.g., replacing key residues) to identify critical binding interactions .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential volatility and toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide
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5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide

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